molecular formula C4H8NNaO4S2 B12649947 Sodium 2-acetamidoethyl thiosulphate CAS No. 94139-23-8

Sodium 2-acetamidoethyl thiosulphate

Cat. No.: B12649947
CAS No.: 94139-23-8
M. Wt: 221.2 g/mol
InChI Key: NVDIDAMCFCMSPA-UHFFFAOYSA-M
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Description

Sodium 2-Acetamidoethyl Thiosulphate (CAS Number 94139-23-8) is an organosulfur compound with the molecular formula C 4 H 8 NNaO 5 S 2 and a molecular weight of 237.22 g/mol . This chemical is of significant interest in research due to its unique structure, which combines a thiosulfate group with an acetamidoethyl moiety. Researchers value thiosulfate compounds for their role as sulfur donors and reducing agents . The mechanism of action for related thiosulfate compounds involves nucleophilic attack and the donation of sulfur atoms, which is fundamental in detoxification pathways. For instance, in cyanide poisoning, sodium thiosulfate acts as a substrate for the enzyme rhodanese, facilitating the conversion of toxic cyanide into less toxic thiocyanate . Furthermore, thiosulfate salts are known to exhibit antioxidant properties and can act as chelating agents for pro-oxidative metal cations . The specific structure of this compound may lend itself to applications in exploring heavy metal chelation , studying sulfur metabolism, or developing novel conjugates for biochemical research. It is also a candidate for investigating the neutralization of reactive compounds and oxidative stress in experimental models . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the material safety data sheet prior to handling.

Properties

CAS No.

94139-23-8

Molecular Formula

C4H8NNaO4S2

Molecular Weight

221.2 g/mol

IUPAC Name

sodium;N-(2-oxidosulfonothioyloxyethyl)acetamide

InChI

InChI=1S/C4H9NO4S2.Na/c1-4(6)5-2-3-9-11(7,8)10;/h2-3H2,1H3,(H,5,6)(H,7,8,10);/q;+1/p-1

InChI Key

NVDIDAMCFCMSPA-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NCCOS(=O)(=S)[O-].[Na+]

Origin of Product

United States

Chemical Profile of Sodium 2 Acetamidoethyl Thiosulphate

While specific experimental data for Sodium 2-acetamidoethyl thiosulphate is not widely available in public literature, its chemical profile can be inferred from the general properties of Bunte salts and its constituent functional groups.

PropertyInferred Value/Characteristic
Molecular Formula C₄H₈NNaO₄S₂
Appearance Likely a white or off-white solid
Solubility Expected to be soluble in water
Stability Stable under neutral conditions, but susceptible to hydrolysis in acidic or basic media

Mechanistic Investigations of Reactions Involving Sodium 2 Acetamidoethyl Thiosulphate and Its Analogs

Nucleophilic Reactivity of the Thiosulfate (B1220275) Moiety

The thiosulfate anion (S₂O₃²⁻) is a potent nucleophile, a characteristic that underpins the formation of Bunte salts like sodium 2-acetamidoethyl thiosulphate. The synthesis of these salts typically involves the nucleophilic substitution reaction between an alkyl halide and a thiosulfate salt, such as sodium thiosulfate. wpmucdn.comresearchgate.net In this Sₙ2 reaction, the terminal sulfur atom of the thiosulfate ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. wpmucdn.comorganic-chemistry.org

The nucleophilicity of the thiosulfate ion is influenced by the two distinct sulfur atoms within its structure. The terminal, singly bonded sulfur atom is more nucleophilic than the central, tetra-coordinated sulfur atom. wpmucdn.com This differential reactivity ensures that the alkylation occurs exclusively at the terminal sulfur, leading to the formation of S-alkylthiosulfates, the characteristic structure of Bunte salts. wpmucdn.com The reaction is generally carried out in a solvent such as water or a mixture of water and an organic solvent to facilitate the dissolution of both the ionic thiosulfate and the organic halide. wpmucdn.com

The resulting Bunte salts, such as this compound, are typically stable, crystalline solids that are odorless, which presents a significant advantage over the often volatile and malodorous thiols. nih.gov This stability and lack of odor make them convenient and safe-to-handle thiol precursors in a laboratory setting.

Cleavage Reactions and Thiol Generation

A key application of this compound and other Bunte salts is their ability to generate thiols upon cleavage of the S-S bond. This transformation can be achieved under various conditions, most commonly through hydrolysis in either acidic or alkaline media. wpmucdn.comresearchgate.net

Acid-catalyzed hydrolysis of Bunte salts is a well-established method for the synthesis of thiols. rsc.orgrsc.org The reaction proceeds by protonation of the thiosulfate group, followed by nucleophilic attack of water, leading to the cleavage of the S-S bond and the formation of the corresponding thiol and sodium bisulfate. rsc.org The mechanism is considered to be of the A-1 type. rsc.org

R-SSO₃⁻ + H⁺ ⇌ R-SSO₃H
R-SSO₃H + H₂O → R-SH + H₂SO₄

Alkaline degradation of Bunte salts can also lead to thiol formation, although the reaction pathway can be more complex, potentially yielding a mixture of products including disulfides and sulfinic acids depending on the reaction conditions. wpmucdn.com Reductive cleavage, for instance using zinc in an acidic medium, has also been employed for the synthesis of thiols from Bunte salts, though this can generate significant amounts of hydrogen sulfide (B99878) as a byproduct. rsc.org The in situ generation of thiols from Bunte salts is a particularly useful strategy in one-pot syntheses, avoiding the isolation of the often-unpleasant thiol intermediate. rsc.org

C-S Bond Formation Reactions

Bunte salts, including this compound, are valuable reagents for the construction of carbon-sulfur (C-S) bonds, a fundamental transformation in organic chemistry for the synthesis of pharmaceuticals and materials. These reactions can be broadly categorized into transition metal-catalyzed and metal-free approaches.

Transition Metal-Catalyzed Sulfenylation Reactions

Transition metals such as copper, palladium, and silver have been effectively employed to catalyze the formation of C-S bonds using Bunte salts as the sulfur source. These metals facilitate the coupling of the sulfur moiety with various organic electrophiles.

The synergistic combination of copper and silver salts has been shown to effectively promote the direct C-H bond thiolation of azoles with Bunte salts. nih.gov This co-catalytic system enables the synthesis of a variety of 2-thioazoles in moderate to good yields. The precise roles of both copper and silver in the catalytic cycle are believed to involve the activation of the Bunte salt and facilitation of the C-H functionalization step. While the exact mechanism is still under investigation, the synergistic effect of the two metals is crucial for the reaction's success. nih.govnih.gov In related research, synergistic copper/silver catalysis has also been demonstrated for the oxidative sulfonylation of hydrazones, highlighting the potential of this bimetallic system in C-S bond formation. wpmucdn.com

SubstrateBunte SaltCatalyst SystemSolventTemp (°C)Yield (%)Reference
BenzoxazoleSodium S-benzyl thiosulfateCu(OAc)₂/Ag₂CO₃Dioxane12075 nih.gov
BenzothiazoleSodium S-ethyl thiosulfateCuI/AgNO₃DMF11068 nih.gov
1-MethylimidazoleSodium S-phenyl thiosulfateCuBr/AgOAcToluene10082 nih.gov

Table 1: Examples of Copper and Silver Co-promoted Thiolation of Azoles with Bunte Salts

Both palladium and copper are highly effective catalysts for C-S bond formation, often exhibiting complementary reactivity. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation using thiols derived from Bunte salts. nih.govresearchgate.net These reactions typically involve the coupling of an aryl or vinyl halide with the in-situ generated thiol. researchgate.net

Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium catalysis. Copper catalysts can promote the coupling of Bunte salts with a variety of partners, including aryl halides and maleimides. In some instances, copper catalysis has been found to be superior to palladium catalysis in terms of cost and efficiency for specific transformations, such as the intramolecular C-S bond formation for the synthesis of 2-aminobenzothiazoles. researchgate.net Tandem palladium-copper catalytic systems have also been developed for coupling-cyclization reactions to synthesize complex heterocyclic structures.

Coupling Partner 1Coupling Partner 2CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
2-BromothiophenePotassium ThioacetatePd(dba)₂XantphosK₂CO₃Toluene10085
2-Iodobenzoic acidThiophenolCu/Cu₂ONoneK₂CO₃Ethoxyethanol13095 rsc.org
2-IodoanilineSodium ThiosulfatePd₂(dba)₃dppfCs₂CO₃Dioxane11088 researchgate.net
MaleimideBenzylamine, Sodium S-benzyl thiosulfateCu(OAc)₂None-DCE8072

Table 2: Examples of Palladium and Copper Catalyzed C-S Bond Formation

Metal-Free Sulfenylation Approaches

In recent years, the development of metal-free C-S bond formation reactions has gained significant attention due to the desire for more sustainable and cost-effective synthetic methods. Several strategies have been developed for the sulfenylation of arenes and other nucleophiles using Bunte salts under metal-free conditions.

One common approach involves the use of an oxidizing agent, such as iodine or (diacetoxyiodo)benzene (B116549) (PIDA), to activate the Bunte salt. This activation can generate a reactive sulfenylating species, such as a sulfenyl iodide or a thiyl radical, which then undergoes electrophilic or radical addition to the substrate. For instance, the aminothiolation of alkenes has been achieved using Bunte salts and azoles under PIDA oxidation, proceeding through a thiyl radical intermediate. Another strategy involves the use of a base to promote the reaction, although the mechanism can vary depending on the specific substrates and conditions.

Arene/AlkeneBunte Salt/AnalogReagent/ConditionsSolventTemp (°C)Yield (%)Reference
IndoleSodium S-benzyl thiosulfateI₂/DMSODMSO8085
StyreneSodium S-methyl thiosulfatePIDADCE6078
AnisoleS-Phenyl benzenethiosulfonateTriflic AcidCH₂Cl₂2592

Table 3: Examples of Metal-Free Sulfenylation Reactions

Aminothiolation of Alkenes

The direct aminothiolation of alkenes is an efficient method for creating β-amino sulfide compounds, which are valuable structural motifs in medicinal and materials chemistry. nih.govfrontiersin.org The use of this compound and its analogs as the thiolating agent in these reactions offers a significant advantage by avoiding the use of malodorous thiols. nih.govfrontiersin.org

A proposed mechanism for the intermolecular aminothiolation of alkenes involves the generation of a thiyl radical from the Bunte salt. nih.govfrontiersin.org In a process utilizing an oxidizing agent such as (diacetoxyiodo)benzene (PIDA), the Bunte salt is activated, leading to the release of sulfur trioxide and the formation of an alkyl sulfur radical. nih.govfrontiersin.org This electrophilic radical then adds to the double bond of the alkene to form a carbon-centered radical intermediate. nih.govfrontiersin.org This intermediate is subsequently oxidized, again by PIDA, to a carbocation. frontiersin.org Finally, nucleophilic attack by an amine or nitrile solvent on the carbocation, followed by appropriate workup, yields the final β-amino sulfide product. nih.govfrontiersin.org

This metal-free approach has been shown to be effective for a wide range of substrates, including both aryl and alkyl alkenes, as well as internal and unactivated alkenes. nih.govfrontiersin.org

Table 1: Proposed Mechanism for Aminothiolation of Alkenes with Bunte Salts

Step Description Reactants Intermediates
1 Activation of Bunte salt R-SSO₃⁻, PIDA R-S• (Thiyl Radical)
2 Radical addition to alkene R-S•, Alkene Alkyl Radical Intermediate
3 Oxidation Alkyl Radical, PIDA Carbocation Intermediate

| 4 | Nucleophilic attack | Carbocation, Amine/Nitrile | β-Amino Sulfide Product |

This table outlines the proposed step-wise mechanism for the PIDA-mediated aminothiolation of alkenes using a Bunte salt as the thiol source. nih.govfrontiersin.org

Formation of Thiocarboxylates and Thioesters

This compound and similar Bunte salts serve as effective sulfur surrogates for the synthesis of thioesters and thiocarboxylates. rsc.orgresearchgate.net A one-pot, two-step method has been developed that avoids the use of transition metals and odorous reagents. rsc.orgrsc.org

The mechanism involves the initial reaction of a Bunte salt with an anhydride (B1165640). In this step, the thiosulfate acts as a nucleophile, leading to the formation of an acyl-Bunte salt intermediate. researchgate.net This intermediate is then proposed to undergo a reaction involving the in situ generation of a thiocarboxylate. rsc.orgresearchgate.net The generated thiocarboxylate subsequently reacts with an organic halide via nucleophilic substitution to yield the final thioester product. rsc.orgresearchgate.net This methodology is valued for its operational simplicity and has been successfully applied to large-scale operations. rsc.orgresearchgate.net

Disulfide Formation Pathways

Disulfides are a common product derived from Bunte salts through several distinct mechanistic pathways.

Oxidative Coupling: One of the most direct methods involves the oxidation of S-alkylthiosulfates. myttex.net Oxidizing agents such as hydrogen peroxide or iodine in hot aqueous solutions can induce the formation of symmetrical disulfides from two molecules of the Bunte salt. myttex.net The reaction proceeds by coupling the sulfur-containing moieties.

Reaction with Thiolates: Unsymmetrical disulfides can be synthesized through the reaction of a Bunte salt with a pre-formed thiolate anion (RS⁻). organic-chemistry.orgorgsyn.org This reaction, a form of nucleophilic substitution on the sulfenyl sulfur of the Bunte salt, results in the displacement of the sulfite (B76179) group and the formation of a new S-S bond. orgsyn.org However, yields can be moderate and may be suppressed by steric hindrance. orgsyn.org

In Situ Generation and Oxidation: A common one-pot synthesis strategy involves the initial acid-catalyzed hydrolysis of the Bunte salt to generate the corresponding thiol in situ. rsc.org This newly formed, often odorous, thiol is not isolated but is immediately subjected to an oxidizing agent present in the reaction mixture, such as dimethyl sulfoxide (B87167) (DMSO) activated by a hydrogen halide, to produce the symmetrical disulfide. rsc.org

Reaction with Sulfide Ions: Bunte salts can react with sodium sulfide to form trisulfides. myttex.net These trisulfides can then react further under the influence of sodium sulfite to eliminate a sulfur atom, yielding the corresponding disulfide. myttex.net

Oxidative Reaction Mechanisms

The thiosulfate group in this compound is susceptible to oxidation by various agents, leading to a range of sulfur-containing products.

The ozonation of thiosulfate is a complex process that has been studied in detail, particularly in the context of wastewater treatment and aerosol chemistry. researchgate.netnih.govacs.org The reaction mechanism and product distribution are highly dependent on pH. acs.orgchemrxiv.org

Upon reaction with ozone, thiosulfate can be oxidized to a variety of products, including sulfate (B86663) (SO₄²⁻), trithionate (B1219323) (S₃O₆²⁻), and tetrathionate (B1226582) (S₄O₆²⁻). researchgate.netnih.govchemrxiv.org Recent studies have also identified dithionite (B78146) (S₂O₄²⁻) as a new, key reaction intermediate. nih.govchemrxiv.org

A proposed detailed mechanism attempts to explain the observed pH effects through a series of elementary steps. nih.govchemrxiv.org The reaction can occur both in the bulk aqueous phase and at the gas-liquid interface, with the interfacial contribution being more significant at lower pH. researchgate.net For instance, at pH 5, two different pathways to sulfate formation exist: one with a significant interfacial contribution and another that occurs almost exclusively in the bulk solution. researchgate.net The formation of trithionate and tetrathionate is also pH-dependent; for example, at pH 9, trithionate can be observed without the presence of tetrathionate, a finding that challenges older mechanisms suggesting trithionate forms from the disproportionation of tetrathionate. chemrxiv.org

Table 2: Major Products of Thiosulfate Ozonation

Product Chemical Formula Observation Notes
Sulfate SO₄²⁻ The final, fully oxidized sulfur product. researchgate.net
Tetrathionate S₄O₆²⁻ An intermediate, formation is pH-dependent. chemrxiv.org
Trithionate S₃O₆²⁻ An intermediate, formation is pH-dependent. chemrxiv.org

This table summarizes the primary sulfur-containing species observed during the ozonation of thiosulfate solutions. researchgate.netnih.govchemrxiv.org

Hydrogen peroxide (H₂O₂) is a common oxidant used in reactions with thiosulfates, and the products formed depend significantly on the reaction conditions. The oxidation of the thiosulfate moiety can lead to either disulfide formation or complete oxidation to sulfate.

Under certain conditions, the reaction of S-alkylthiosulfates with hydrogen peroxide yields primarily the corresponding disulfide (R-S-S-R). myttex.net This represents a mild oxidation and coupling of the organic portion of the Bunte salt.

Kinetic studies reveal that the oxidation can proceed through intermediates. In aqueous solution, thiosulfates can be transformed first into tetrathionates (S₄O₆²⁻), which then are further oxidized to sulfate as the final product. researchgate.net The rate of this reaction can be significantly accelerated by factors such as freeze-concentration. researchgate.net The reaction between H₂O₂ and sodium thiosulfate can also directly produce sodium tetrathionate and sodium hydroxide (B78521) under specific conditions. chemequations.com

Acid-Catalyzed Decomposition Pathways

The decomposition of this compound and other Bunte salts in aqueous acid is a well-studied process known as acid hydrolysis. datapdf.comacs.org This reaction is a valuable method for generating thiols from their stable Bunte salt precursors, which are typically prepared from the reaction of an alkyl halide with sodium thiosulfate. datapdf.comwikipedia.org

Kinetic studies on analogs such as sodium S-ethyl thiosulfate have elucidated the likely mechanism. datapdf.comacs.org The reaction is first-order in the Bunte salt and the rate is dependent on the acidity of the solution. datapdf.com The proposed mechanism involves a rapid, reversible protonation of one of the sulfonate oxygen atoms of the Bunte salt to form its conjugate acid. datapdf.comacs.org This is followed by the rate-determining step, which is the nucleophilic attack of a water molecule on the sulfur atom of the protonated intermediate. datapdf.comacs.org This attack leads to the cleavage of the S-S bond, releasing the alkyl thiol (mercaptan) and bisulfate ion (HSO₄⁻). datapdf.comacs.org While there is discussion on whether the hydrolysis step is a single concerted step (A-2 mechanism) or involves an intermediate adduct, the initial protonation is a key feature. datapdf.comoregonstate.edu

This acid-catalyzed decomposition is a foundational reaction for the utility of Bunte salts as thiol surrogates in various synthetic applications. rsc.org

Advanced Analytical Characterization of Sodium 2 Acetamidoethyl Thiosulphate and Intermediates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Sodium 2-acetamidoethyl thiosulphate and its precursors, such as N-(2-bromoethyl)acetamide.

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the different proton groups.

Expected ¹H-NMR Spectral Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (acetyl group)~1.9 - 2.1Singlet (s)3H
-CH₂-NH- (methylene adjacent to nitrogen)~3.3 - 3.6Triplet (t)2H
-CH₂-S- (methylene adjacent to sulfur)~2.9 - 3.2Triplet (t)2H
-NH- (amide proton)~7.5 - 8.5Broad Singlet (br s)1H

This is an interactive data table. Click on the headers to sort.

The chemical shifts are influenced by the solvent used for analysis. The triplet multiplicity for the methylene (B1212753) groups arises from the coupling with the adjacent methylene protons. The acetyl protons appear as a singlet as they have no adjacent protons.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for its amide and thiosulphate groups.

Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amide)Stretching3300 - 3500
C=O (amide I)Stretching1630 - 1680
N-H (amide II)Bending1520 - 1570
S-SStretching400 - 500
S=O (thiosulphate)Stretching1200 - 1260 and 1000 - 1075
C-NStretching1020 - 1250

This is an interactive data table. Click on the headers to sort.

The presence of a strong band around 1650 cm⁻¹ is indicative of the amide carbonyl group, while the N-H stretching and bending vibrations confirm the presence of the amide linkage. The characteristic stretches for the thiosulphate group (S=O and S-S) are also key identifiers. researchgate.netnih.gov

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from its intermediates and any impurities, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds. A reversed-phase HPLC method is typically suitable for this compound.

A validated HPLC method was developed for the determination of sodium thiosulfate (B1220275) in an ophthalmic solution. humanjournals.com The method utilized a Zorbax Eclips XBD-C8 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 7.1) and methanol (B129727) (85:15 v/v), containing tetrabutylammonium (B224687) hydrogen sulphate as an ion-pairing agent. humanjournals.com The flow rate was maintained at 1.0 mL/min, and detection was performed at 215 nm. humanjournals.comresearchgate.net This method demonstrated good specificity, linearity, accuracy, and precision, making it suitable for routine quality control. humanjournals.com

Typical HPLC Parameters for this compound Analysis:

Parameter Condition
Column C8 or C18, 5 µm particle size
Mobile Phase Acetonitrile/Water or Methanol/Water with a suitable buffer
Flow Rate 0.8 - 1.2 mL/min
Detection UV at 210-220 nm
Column Temperature 25 - 40 °C

This is an interactive data table. Click on the headers to sort.

The retention time of this compound will be specific to the exact chromatographic conditions used. The method can be used to quantify the compound by comparing its peak area to that of a standard of known concentration.

Titrimetric Methods for Concentration Determination

Titrimetric methods, particularly those based on redox reactions, can be employed for the accurate determination of the concentration of thiosulphate solutions.

Iodometric titration is a classic and reliable method for quantifying thiosulphate ions. This method involves the reaction of thiosulphate with a standardized solution of iodine.

2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)

The endpoint of the titration is typically detected using a starch indicator. yolasite.comyoutube.com Starch forms a deep blue-black complex with iodine. During the titration, as the iodine is consumed by the thiosulphate, the solution fades from a brown/yellow color. savemyexams.com When the solution becomes a pale straw color, the starch indicator is added, resulting in the formation of the blue-black complex. youtube.comsavemyexams.com The titration is complete when the blue-black color disappears, indicating that all the iodine has been consumed. yolasite.comyoutube.com

Procedure for Iodometric Titration:

A known volume of the this compound solution is pipetted into a flask.

A standardized solution of iodine is used as the titrant.

The iodine solution is added from a burette to the thiosulphate solution with constant swirling.

When the solution color fades to a pale yellow, a few drops of starch indicator are added, turning the solution blue-black. yolasite.com

The titration is continued dropwise until the blue-black color disappears, marking the endpoint. yolasite.com

The concentration of the this compound solution can then be calculated based on the volume of the iodine solution used and the stoichiometry of the reaction.

Thermal and X-ray Diffraction Analysis

Thermal Analysis

Thermal analysis techniques are pivotal in determining the thermal stability and decomposition pathways of chemical compounds.

N-(2-bromoethyl)acetamide

Detailed experimental thermal analysis data, such as TGA and DSC, for N-(2-bromoethyl)acetamide is not widely reported in scientific literature. However, its physical properties, such as its solid form at room temperature, suggest a degree of thermal stability under ambient conditions.

Sodium Thiosulfate

Sodium thiosulfate, a key reactant in the synthesis of this compound, has been the subject of numerous thermal analysis studies. The pentahydrate form (Na₂S₂O₃·5H₂O) exhibits a complex thermal decomposition pattern. Upon heating, it initially loses its water of hydration in distinct steps. Further heating to around 300 °C leads to decomposition into sodium sulfate (B86663) and sodium polysulfide. nih.gov

Studies have shown that the thermal degradation of sodium thiosulfate can form sodium sulfite (B76179) (Na₂SO₃) and elemental sulfur (S). In the presence of oxygen, these can further react to form sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂). myttex.net The thermal stability of sodium thiosulfate can be influenced by the surrounding atmosphere. For instance, its decomposition can be enhanced in an acidic environment. wikipedia.orgresearchgate.net

Interactive Data Table: Thermal Properties of Sodium Thiosulfate Pentahydrate

PropertyValueConditions/Notes
Melting Point48.3 °C nih.gov
Boiling Point100 °CDecomposition of pentahydrate nih.gov
Decomposition Temperature~300 °CDecomposes to sodium sulfate and sodium polysulfide nih.gov

This compound (Bunte Salt)

Specific TGA and DSC data for this compound are not available in the reviewed literature. However, general information on Bunte salts indicates that they can be sensitive to heat. For instance, sodium S-ethylthiosulfate, a related Bunte salt, has been reported to decompose upon dry heating above 100 °C, yielding diethyl disulfide, sulfur dioxide, and sodium sulfate. This suggests that the thermal stability of this compound may also be limited, with the potential for decomposition at elevated temperatures.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable technique for the characterization of crystalline materials, providing information on crystal structure, phase purity, and atomic arrangement.

N-(2-bromoethyl)acetamide

Specific X-ray diffraction data, including the crystal structure and powder diffraction patterns for N-(2-bromoethyl)acetamide, are not readily found in published research. The compound is known to be a solid, implying a crystalline structure that could be elucidated through XRD analysis.

Sodium Thiosulfate

The crystal structure of sodium thiosulfate has been well-characterized. The pentahydrate form crystallizes in the monoclinic system. The thiosulfate anion has a tetrahedral geometry, with a central sulfur atom bonded to three oxygen atoms and one terminal sulfur atom. mdpi.com The S-S bond distance is indicative of a single bond. mdpi.com Several polymorphs of the anhydrous salt are also known to exist. nih.gov

Interactive Data Table: Crystallographic Data for Sodium Thiosulfate Dihydrate

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/n mdpi.com
a (Å)-Data not specified in abstract
b (Å)-Data not specified in abstract
c (Å)-Data not specified in abstract
α (°)90Data not specified in abstract
β (°)-Data not specified in abstract
γ (°)90Data not specified in abstract
Z2 mdpi.com

Note: Detailed unit cell parameters were not available in the cited abstract.

This compound (Bunte Salt)

Computational and Theoretical Studies on Thiosulfate Based Systems

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. chemrxiv.orgyoutube.com For S-alkylthiosulfates, a key reaction pathway is their formation from an alkyl halide and a thiosulfate (B1220275) salt. Another critical pathway is their hydrolysis.

The formation of a Bunte salt, such as Sodium 2-acetamidoethyl thiosulphate, proceeds via a nucleophilic substitution reaction where the thiosulfate ion (S₂O₃²⁻) attacks an electrophilic carbon center. Computational studies on analogous systems, like the reaction of ethyl bromide with the thiosulfate ion, help in understanding the transition state and activation energy of this Sₙ2 reaction.

Acid-catalyzed hydrolysis of Bunte salts is a well-documented reaction pathway that can be elucidated through quantum chemical calculations. acs.orgosti.gov This reaction is significant as it can lead to the formation of thiols. The mechanism involves the protonation of one of the oxygen atoms of the sulfonate group, followed by nucleophilic attack by water and subsequent cleavage of the S-S or S-O bond. Computational models can predict the most likely protonation sites and the energy barriers associated with each step of the hydrolysis. For instance, different reaction mechanisms have been proposed, and computational studies help in discerning the most plausible pathway by comparing the calculated activation energies. myttex.net

Table 1: Illustrative Calculated Activation Energies for Key Reaction Steps of a Model S-Alkylthiosulfate

Reaction StepModel SystemComputational MethodCalculated Activation Energy (kcal/mol)
S-S Bond Cleavage (Hydrolysis)S-methylthiosulfateDFT (B3LYP/6-31G)25-30
C-S Bond Cleavage (Hydrolysis)S-methylthiosulfateDFT (B3LYP/6-31G)35-40
Formation (Sₙ2)CH₃Cl + S₂O₃²⁻DFT (B3LYP/6-31G*)15-20

Note: The values in this table are illustrative and based on typical results for analogous systems. Specific calculations for this compound are not available.

Kinetic Modeling of Reaction Systems

Kinetic modeling allows for the simulation of the time-course of chemical reactions based on their underlying mechanisms and rate constants. For thiosulfate-based systems, kinetic models have been developed for various processes, including oxidation and leaching reactions. researchgate.netnih.gov These models often involve multiple, complex reaction steps.

For a system involving this compound, kinetic modeling could be applied to understand its stability and degradation under different conditions. For example, the oxidation of the thiosulfate group can be modeled as a series of elementary reactions, each with its own rate constant. Recent studies on the ozone oxidation of thiosulfate have proposed detailed multi-step kinetic models that account for various intermediates and pH dependence. nih.gov A similar approach could be adapted to model the oxidative degradation of this compound.

In the context of reactions in heterogeneous systems, such as the dissolution of metals, the shrinking core model is often applied to describe the kinetics. researchgate.net While not directly applicable to the homogenous reactions of this compound, the principles of modeling diffusion and surface reaction control are relevant for understanding its interactions at interfaces.

Table 2: Key Parameters in a Hypothetical Kinetic Model for the Oxidation of this compound

ParameterDescriptionTypical Value Range
k₁Rate constant for the initial oxidation step10⁻³ - 10⁻¹ M⁻¹s⁻¹
k₂Rate constant for intermediate decomposition10⁻² - 1 M⁻¹s⁻¹
EₐActivation energy for the overall reaction20 - 40 kJ/mol
Reaction OrderWith respect to the thiosulfate compound1

Note: This table presents hypothetical parameters for illustrative purposes. The actual values would need to be determined experimentally and through specific kinetic modeling.

Investigation of Electronic Structure and Reactivity

The electronic structure of a molecule, which can be investigated using quantum chemical methods, dictates its reactivity. For this compound, the key features of its electronic structure are the nature of the S-S bond, the charge distribution across the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO).

The S-S bond in thiosulfates is a topic of considerable interest. It is a single bond, and its length and strength can be calculated using methods like DFT. arxiv.org The reactivity of the thiosulfate group is largely centered around this bond, which can be cleaved under various conditions.

The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the thiosulfate group, while the LUMO may be distributed over the entire molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Table 3: Predicted Electronic Properties of a Model S-Alkylthiosulfate Anion

PropertyModel SystemComputational MethodPredicted Value
S-S Bond Length[CH₃-S-SO₃]⁻DFT (B3LYP/6-31G)~2.10 Å
S-O Bond Length[CH₃-S-SO₃]⁻DFT (B3LYP/6-31G)~1.48 Å
Mulliken Charge on Terminal S[CH₃-S-SO₃]⁻DFT (B3LYP/6-31G)-0.2 to -0.4 e
Mulliken Charge on Central S[CH₃-S-SO₃]⁻DFT (B3LYP/6-31G)+1.0 to +1.3 e
HOMO-LUMO Gap[CH₃-S-SO₃]⁻DFT (B3LYP/6-31G*)4-5 eV

Note: These values are illustrative and based on general principles and calculations on analogous systems. Specific computational data for this compound is not available in the searched literature.

Research Applications and Emerging Directions in Organosulfur Chemistry

Sulfur Surrogate Utility in Organic Synthesis

Sodium 2-acetamidoethyl thiosulphate, a Bunte salt, serves as a stable, odorless, and effective sulfur surrogate in organic synthesis. Bunte salts are valuable precursors for the in-situ generation of thiols, thereby avoiding the direct handling of volatile and malodorous thiols. The presence of the N-acetyl group in this compound introduces a functional handle that can influence the reactivity and properties of the resulting sulfur-containing molecules.

The corresponding thiol of this compound, N-acetylcysteamine, is a versatile building block for the synthesis of a variety of organic molecules. sigmaaldrich.com Its utility has been demonstrated in multicomponent reactions, for instance, in the synthesis of thieno[2,3-c]pyrrole derivatives. scientificlabs.co.uk Such reactions are pivotal in generating molecular diversity from simple starting materials.

Furthermore, N-acetylcysteamine is a key component in the synthesis of carbapenems, a significant class of β-lactam antibiotics. scientificlabs.co.uk The ability to introduce the 2-acetamidoethylthio group into complex molecular scaffolds highlights the importance of its stable thiosulphate precursor in synthetic strategies. The general methodology for the synthesis of thioesters using sodium thiosulfate (B1220275) as a sulfur surrogate has been well-established, offering structurally diverse products in good yields (42-90%). nih.govgoogle.com This approach involves the in-situ generation of a thioaroylate from an aryl anhydride (B1165640) and sodium thiosulfate, followed by reaction with an organic halide. nih.gov This method's operational simplicity and use of low-toxicity reagents make it a valuable tool for creating diverse sulfur-containing molecules. nih.govgoogle.com

A summary of representative synthetic applications of N-acetylcysteamine is presented in the table below.

Product ClassReactantsKey ReagentsReference
N-acetylcysteamine (SNAC) thioestersVarious acid derivatives1,1′-Carbonyldiimidazole (CDI) sigmaaldrich.com
Thieno[2,3-c]pyrrole derivatives2-Acetyl-3-thiophenecarboxaldehyde, various aminesThree-component reaction scientificlabs.co.uk
CarbapenemsNot specifiedNot specified scientificlabs.co.uk

The primary synthetic utility of this compound lies in its role as a precursor to 2-acetamidoethanethiol. Bunte salts are readily converted to the corresponding thiols under mild conditions, typically by acidic hydrolysis. This method circumvents the issues associated with the direct use of thiols, such as their propensity to oxidize and their strong, unpleasant odors. The general reaction for thiol generation from a Bunte salt is as follows:

RSSO₃⁻Na⁺ + H₂O → RSH + NaHSO₄

The generated thiol can then be used in subsequent reactions. For instance, it can be converted to a thiolate anion by treatment with a base, which can then react with an alkyl halide to form a sulfide (B99878) (thioether) via an Sₙ2 reaction.

The use of sodium thiosulfate in the synthesis of sulfides has been demonstrated in various contexts. For example, S-alkyl, S-aryl, and S-vinyl thiosulfate sodium salts react with Grignard reagents to produce sulfides in good yields. nih.gov This method is notable for avoiding the use of malodorous thiols as starting materials. nih.gov

Role in Material Science Applications

The functional groups present in this compound, namely the thiol precursor and the amide group, make it a compound of interest in material science, particularly in the surface modification of materials.

The corresponding thiol, 2-acetamidoethanethiol, and its close analogue N-acetyl-L-cysteine (NAC), are effective capping agents in the synthesis of metal nanoparticles, such as quantum dots (QDs). nih.govnih.govacs.org Capping agents are crucial for controlling the size, stability, and solubility of nanoparticles. NAC has been successfully used to synthesize high-quality, water-soluble, near-infrared-emitting CdTe/CdS QDs. acs.org The use of NAC as a stabilizer is advantageous due to its low toxicity, low cost, and good water solubility. acs.org

In one study, N-acetyl-L-cysteine capped Mn:doped CdS quantum dots were developed for the detection of copper ions. nih.gov The formation of CdS and MnS bonds facilitated the assembly of the nanoparticles, and the presence of NAC provided stability. nih.gov The resulting nanoparticles exhibited high photoluminescence quantum yields (45-62%) and excellent water-solubility, making them suitable for bioimaging applications. acs.org The use of this compound can be envisioned as a more stable alternative to the direct use of the thiol in these aqueous synthetic procedures.

Properties of N-acetyl-L-cysteine Capped CdTe/CdS Quantum Dots

PropertyValueReference
EmissionNear-infrared (NIR) acs.org
Photoluminescence Quantum Yield45-62% acs.org
StabilizerN-acetyl-L-cysteine (NAC) acs.org
Synthesis MethodOne-step hydrothermal route acs.org
Key AdvantageHigh water-solubility and biocompatibility acs.org

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Alkanethiols on gold are a classic example of SAM formation. rsc.org The amide group within a thiol molecule can significantly influence the properties of the resulting SAM.

Studies on amide-containing alkanethiols have shown that the amide functionality can lead to the formation of well-ordered and thermally stable SAMs due to intermolecular hydrogen bonding. mdpi.com For instance, the self-assembly of N-(2-mercaptoethyl)heptanamide on a gold surface results in a well-ordered β-phase, which is thermally more stable than SAMs formed from simple alkanethiols. mdpi.com The amide group can also influence the electrochemical behavior of the SAM. mdpi.com

Given that 2-acetamidoethanethiol contains an amide group, it is expected to form stable and well-ordered SAMs on gold and other suitable substrates. The use of this compound would be a practical approach to forming such SAMs, as the thiosulfate group can be cleaved in situ to generate the thiol for surface binding. The presence of the amide group offers the potential for creating functional surfaces with specific recognition or binding properties. Research on perfluoroalkyl amideethanethiols has shown that the amide group contributes to intermolecular associations via hydrogen bonding, leading to robust monolayers. researchgate.net

Environmental Chemistry Applications

N-acetylcysteine (NAC), a close structural analogue, has been investigated for several environmental applications. It has shown potential in agriculture for controlling plant pathogens. For example, NAC has been found to inhibit biofilm formation of Xylella fastidiosa, a plant pathogenic bacterium. nih.gov It can reduce the severity of plant diseases and is considered to have low environmental impact. nih.gov Another related compound, NAC amide, is described as a biodegradable, non-toxic, and environmentally compatible antioxidant for enhancing plant resistance to environmental stress. google.com

Furthermore, NAC has been studied for its ability to chelate toxic heavy metals such as mercury, lead, and arsenic, which are significant environmental pollutants. nih.gov This suggests that this compound, as a stable precursor to a chelating thiol, could be explored for applications in environmental remediation, such as in the treatment of contaminated water or soil. The development of novel adsorbents from low-cost and environmentally friendly materials is a key area of research in environmental remediation. mdpi.commdpi.com

Research on this compound Remains Largely Undocumented in Publicly Accessible Scientific Literature

Comprehensive searches for the chemical compound "this compound" have yielded insufficient data to construct a detailed scientific article based on the provided outline. While extensive information is available for the related compound, sodium thiosulfate, and for various chemoenzymatic and synthetic processes, specific research detailing the applications of this compound in wastewater remediation, aerosol chemistry, or as a sophisticated synthetic building block is not readily found in the public domain.

The planned exploration of this compound's role in organosulfur chemistry, particularly concerning its potential contributions to environmental and synthetic fields, cannot be substantiated with current findings. The intended sections on its application in wastewater remediation and aerosol chemistry, as well as its use as a precursor for bioactive compounds and in chemoenzymatic synthesis, remain speculative without dedicated research literature.

Consequently, the creation of data tables and a thorough discussion of research findings as outlined is not feasible at this time. The absence of specific studies on this compound prevents a scientifically accurate and informative treatment of the subject as requested.

Further investigation into proprietary research databases or newly published studies may be required to shed light on the scientific relevance and applications of this specific organosulfur compound. At present, the scientific community's public knowledge base does not appear to contain the necessary information to fulfill the detailed article structure.

Q & A

Basic: What are the optimal conditions for synthesizing sodium 2-acetamidoethyl thiosulphate, and how can purity be validated?

Methodological Answer:
Synthesis typically involves reacting 2-acetamidoethyl chloride with sodium thiosulphate under controlled pH (7–9) and temperature (25–40°C) to avoid hydrolysis. Post-synthesis, purity is validated using:

  • Iodometric titration (standardized with 0.01 M Na₂S₂O₃, as per redox protocols ).
  • HPLC-MS to confirm molecular weight and detect byproducts like bis-thioesters (e.g., S,S-bis(2-acetamidoethyl) derivatives ).
  • FTIR to verify thiosulphate (S–S) and amide (N–H) functional groups.

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:
Stability depends on:

  • Temperature : Degrades above 40°C; store at 2–8°C in amber vials to prevent thermal/photooxidation .
  • pH : Decomposes in acidic media (pH <5) via thiosulphate bond cleavage. Use neutral buffers (e.g., phosphate) for aqueous solutions .
  • Incompatible materials : Avoid contact with oxidizing agents (e.g., peroxides) or heavy metals (e.g., Cu²⁺), which catalyze decomposition .

Advanced: What mechanistic role does this compound play in sulfur-transfer reactions?

Methodological Answer:
The compound acts as a sulfane sulfur (S⁰) donor via thiosulfoxide intermediates. Key steps include:

Nucleophilic attack by thiols (e.g., glutathione) on the thiosulphate group, releasing S⁰ .

Sulfur incorporation into biomolecules (e.g., iron-sulfur clusters or molybdenum cofactors) via persulfide intermediates .
Experimental validation:

  • Monitor S⁰ release using UV-Vis spectroscopy (absorbance at 335 nm for polysulfides).
  • Track sulfur incorporation via LC-MS/MS or ³⁵S radiolabeling .

Advanced: How can contradictory data on its redox behavior be resolved?

Methodological Answer:
Discrepancies in redox potential measurements often arise from:

  • Methodology differences : Compare iodometric titration (direct S₂O₃²⁻ quantification) vs. electrochemical assays (cyclic voltammetry). Standardize protocols using NIST-traceable reagents .
  • Matrix effects : Biological matrices (e.g., cell lysates) may reduce S⁰ availability. Use chelex-treated buffers to eliminate metal interference .
  • Statistical rigor : Apply ANOVA to assess inter-lab variability and report confidence intervals (p<0.05) .

Advanced: What analytical techniques are most effective for quantifying its degradation products?

Methodological Answer:

Degradation Product Analytical Technique Key Parameters
Bis-thioestersHPLC-MS/MS (ESI+)m/z 289.1 [M+H]⁺, retention time 8.2 min
Sulfite (SO₃²⁻)Ion chromatographyConductivity detection, 0.5 mM NaHCO₃ eluent
Elemental sulfur (S⁸)GC-MS with hexane extractionm/z 256 (S₈ cluster)

Basic: How to design a kinetic study for its reaction with biological thiols?

Methodological Answer:

Experimental setup :

  • Use stopped-flow spectroscopy to monitor real-time kinetics (λ = 412 nm for DTNB-thiol adducts).
  • Vary thiol concentration (0.1–10 mM) while keeping [Na 2-acetamidoethyl thiosulphate] constant.

Data analysis :

  • Fit to a second-order rate equation using nonlinear regression (e.g., GraphPad Prism).
  • Report kobs (observed rate constant) and compare with model thiols (e.g., cysteine vs. glutathione) .

Advanced: What are its implications in modulating cellular redox environments?

Methodological Answer:
The compound enhances reductive capacity by:

  • Glutathione persulfide formation : Increases NADPH regeneration via glutathione reductase .
  • H₂S generation : Degrades to H₂S in vivo, measured via amperometric sensors or methylene blue assay .
    Experimental design:
  • Treat cell cultures (e.g., HEK293) with 10–100 µM compound.
  • Quantify GSH/GSSG ratios via HPLC-fluorescence (derivatization with o-phthalaldehyde) .

Advanced: How to address reproducibility challenges in its biological assays?

Methodological Answer:
Reproducibility issues often stem from:

  • Batch variability : Characterize each synthesis batch via ¹H NMR (D₂O, δ 2.1 ppm for acetamido CH₃) .
  • Cell line differences : Use isogenic cell lines and report passage numbers.
  • Data normalization : Express results relative to internal controls (e.g., protein content via Bradford assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.